ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate
CAS No.: 1105231-22-8
Cat. No.: VC8439855
Molecular Formula: C22H25N5O4
Molecular Weight: 423.5
* For research use only. Not for human or veterinary use.
![ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate - 1105231-22-8](/images/structure/VC8439855.png)
CAS No. | 1105231-22-8 |
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Molecular Formula | C22H25N5O4 |
Molecular Weight | 423.5 |
IUPAC Name | ethyl 2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetate |
Standard InChI | InChI=1S/C22H25N5O4/c1-3-31-19(28)15-25-9-11-26(12-10-25)21(29)17-13-24(2)14-18-20(17)23-27(22(18)30)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12,15H2,1-2H3 |
Standard InChI Key | RPYLZADHDBERLU-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Canonical SMILES | CCOC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound’s structure features three distinct regions:
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Pyrazolo[4,3-c]pyridine Core: A bicyclic system with a pyrazole fused to a pyridine ring, substituted at position 2 with a phenyl group and at position 5 with a methyl group. The 3-oxo group introduces hydrogen-bonding potential.
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Piperazine Linker: A six-membered diazine ring connected via a carbonyl group to the pyrazolo[4,3-c]pyridine core. Piperazine enhances solubility and enables interactions with biological targets .
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Ethyl Acetate Terminus: An ester-functionalized side chain contributing to lipophilicity and metabolic stability.
Physicochemical Properties
Key molecular properties are summarized below:
Property | Value |
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Molecular Formula | |
Molecular Weight | 423.5 g/mol |
IUPAC Name | Ethyl 2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetate |
SMILES | CCOC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Topological Polar Surface Area | 108 Ų (estimated) |
The compound’s moderate lipophilicity () and hydrogen-bond acceptor count (7) suggest favorable membrane permeability and target engagement.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis involves multi-step reactions to assemble the hybrid scaffold:
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Pyrazolo[4,3-c]pyridine Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions yields the bicyclic core .
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Piperazine Incorporation: Nucleophilic acyl substitution between the pyrazolo[4,3-c]pyridine-7-carbonyl chloride and piperazine introduces the diazine linker .
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Ethyl Acetate Functionalization: Alkylation of the piperazine nitrogen with ethyl bromoacetate completes the structure.
Critical Reaction Parameters
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Cyclocondensation: Optimal at 80–100°C in ethanol, achieving yields >70% .
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Coupling Reactions: Use of triethylamine as a base and dichloromethane as solvent minimizes side reactions .
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Purification: Chromatography on silica gel with ethyl acetate/hexane gradients ensures high purity (>95%).
Future Directions and Research Priorities
In Silico and In Vitro Profiling
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Molecular Docking: Simulations against kinase or antimicrobial targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) could prioritize lead candidates .
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ADMET Prediction: Computational models predict moderate hepatic clearance and low cardiotoxicity risk.
Synthetic Expansion
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Heterocyclic Variants: Replacing pyrazolo[4,3-c]pyridine with imidazo[1,2-a]pyridine may modulate selectivity.
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Prodrug Strategies: Ester-to-amide conversion could enhance oral bioavailability.
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